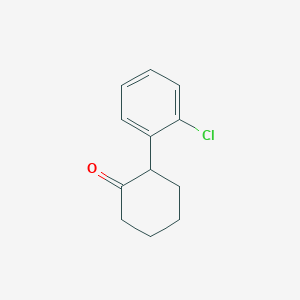

2-(2-Chlorophenyl)cyclohexan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEXWLLNMGAJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402558 | |

| Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91393-49-6 | |

| Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Understanding a Critical Pharmaceutical Precursor

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(2-Chlorophenyl)cyclohexan-1-one

In the landscape of modern pharmaceutical development, particularly in the realm of anesthetics and novel antidepressants, the synthesis of active pharmaceutical ingredients (APIs) relies on a deep understanding of their precursors. This compound is a molecule of significant interest, not for its direct therapeutic effects, but as a pivotal intermediate in the synthesis of ketamine, a compound that has revolutionized both anesthesia and the treatment of major depressive disorders.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge required to leverage this compound effectively and safely.

Core Molecular Profile and Physicochemical Properties

This compound is an arylcyclohexanone derivative. Its structure features a cyclohexanone ring substituted at the alpha-position with a 2-chlorophenyl group.[3] This unique arrangement of a ketone functional group adjacent to a sterically hindered and electronically influential aromatic system dictates its chemical behavior and utility.

The general physicochemical properties are characteristic of alkyl ketones, demonstrating good chemical stability under standard conditions.[1] Its hydrophobicity, stemming from the cyclohexyl and chlorophenyl moieties, renders it insoluble in water but readily soluble in common organic solvents such as ethyl acetate, chloroform, ethanol, and diethyl ether.[1][3]

Data Summary: Physicochemical Characteristics

For ease of reference, the key quantitative properties of this compound are summarized below. These parameters are critical for designing experimental conditions, from reaction solvent selection to purification protocols.

| Property | Value | Source |

| CAS Number | 91393-49-6 | [3] |

| Molecular Formula | C₁₂H₁₃ClO | [3] |

| Molecular Weight | 208.69 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Predicted Boiling Point | 308.8 ± 42.0 °C | [3] |

| Predicted Density | 1.165 ± 0.06 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in ethyl acetate, chloroform, ethanol, ether | [1][3] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of α-aryl ketones is a foundational challenge in organic chemistry. For this compound, modern photocatalytic methods offer an elegant solution that leverages the formation of enamines to facilitate C-H arylation under mild conditions.

Experimental Protocol: Photocatalyzed Enamine-Mediated α-Arylation

This protocol, adapted from documented literature, provides a robust method for the synthesis of the title compound.[1] The causality for key reagent choices is explained to provide a deeper understanding of the reaction mechanism.

Objective: To synthesize this compound via the direct arylation of cyclohexanone with 2-iodochlorobenzene.

Core Principle: The reaction proceeds through an enamine intermediate, formed from cyclohexanone and a secondary amine catalyst (pyrrolidine). This enamine is a more electron-rich and better nucleophile than the corresponding enolate, enabling a photocatalyzed coupling with the aryl halide.

Materials:

-

Cyclohexanone

-

2-Iodochlorobenzene

-

Pyrrolidine (catalyst)

-

Dry Acetonitrile (solvent)

-

1.0 N HCl (for workup)

-

Diethyl ether (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate

-

518 nm green LED lamp

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: In a nitrogen-filled glovebox, add cyclohexanone (0.01 mmol, 0.002 equiv), 2-iodochlorobenzene (5.0 mmol, 1.0 equiv), additional cyclohexanone (25.0 mmol, 5.0 equiv), pyrrolidine (25.0 mmol, 5.0 equiv), and dry acetonitrile (50 mL) to an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar.

-

Expertise & Experience: The use of a vast excess of cyclohexanone and pyrrolidine is crucial. Cyclohexanone serves as both reactant and, in part, solvent, while the excess pyrrolidine ensures the equilibrium favors the formation of the critical enamine intermediate. The reaction is performed under an inert atmosphere to prevent quenching of the photocatalytic cycle by oxygen.

-

-

Reaction Setup and Irradiation: Remove the sealed flask from the glovebox. Place it in a water bath to maintain a constant temperature, positioned approximately 5 cm from a 518 nm green LED lamp.

-

Reaction Progression: Allow the reaction to stir under irradiation at room temperature for 48 hours.

-

Workup - Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Neutralize the crude residue with 1.0 N HCl.

-

Trustworthiness: The acidic quench is a self-validating step. It protonates the enamine, hydrolyzing it back to the ketone (now arylated) and the pyrrolidinium salt, effectively stopping the reaction and facilitating separation.

-

-

Isolation: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine to remove residual acid and salts, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase in vacuo. Purify the resulting residue by flash column chromatography using a gradient of 5–10% diethyl ether in hexanes as the eluent to yield pure this compound.

Visualization: Synthetic Workflow

Caption: Photocatalytic synthesis of this compound.

Chemical Reactivity: A Tale of Two Moieties

The reactivity of this compound is dominated by its two primary functional components: the ketone group and the 2-chlorophenyl ring.

A. Reactions at the Ketone Carbonyl

The electrophilic carbon of the ketone is a prime target for nucleophiles.[3] This reactivity is the cornerstone of its conversion to ketamine.

-

Nucleophilic Addition: It readily undergoes addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds.

-

Reduction: The carbonyl can be reduced to a secondary alcohol, 2-(2-chlorophenyl)cyclohexan-1-ol, using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction introduces a second chiral center, leading to diastereomeric products (cis and trans isomers).[3] The stereochemical outcome is influenced by the steric hindrance of the adjacent 2-chlorophenyl group, which directs the approach of the hydride.[3]

-

Imine/Enamine Formation: As seen in its synthesis, it reacts with primary or secondary amines to form imines or enamines, respectively. This reactivity is exploited in the synthesis of ketamine, where reaction with methylamine is a key step.

B. Reactions on the Aromatic Ring

The 2-chlorophenyl group can undergo electrophilic aromatic substitution (EAS).[3] The directing effects of the existing substituents—the chlorine atom and the alkyl (cyclohexanone) group—are crucial for predicting the outcome of such reactions.

-

Directing Effects: The chlorine atom is an ortho-, para-director but is deactivating due to its inductive electron-withdrawing effect. The alkyl group is also an ortho-, para-director and is weakly activating.[3]

-

Positional Selectivity: These cooperative directing effects guide incoming electrophiles to the C4' (para to Cl) and C6' (ortho to Cl) positions. However, the C6' position is sterically hindered by both the bulky cyclohexanone ring and the adjacent chlorine, making the C4' position the more likely site of substitution for many electrophiles.[3]

Visualization: Key Reaction Sites

Caption: Primary reactive sites on this compound.

The Critical Role in Ketamine Synthesis

The principal application of this compound is its function as a direct precursor in the synthesis of ketamine, (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone.[1] This transformation is a multi-step process that modifies the α-position of the ketone.

Synthetic Pathway from Precursor to API

While multiple proprietary routes exist, a common academic approach involves the following conceptual steps, which highlight the chemical principles at play.

-

α-Halogenation: The first step is often the bromination at the α-position (C2), adjacent to the carbonyl group, to introduce a good leaving group. This creates 2-bromo-2-(2-chlorophenyl)cyclohexan-1-one.

-

Nucleophilic Substitution: The bromo-intermediate is then reacted with methylamine (CH₃NH₂). The methylamine acts as a nucleophile, displacing the bromide. This reaction forms an α-aminoketone, which is ketamine.

-

Purification and Salt Formation: The resulting racemic ketamine free base is purified and often converted to its hydrochloride salt for improved stability and solubility in aqueous solutions for pharmaceutical formulations.[4]

Workflow: From Intermediate to Ketamine

Caption: Conceptual workflow for the synthesis of Ketamine HCl.

Conclusion: A Foundational Building Block

This compound is more than a simple organic molecule; it is a key enabler in the production of a World Health Organization essential medicine.[4] Its well-defined physicochemical properties and predictable reactivity at both the ketone and aromatic moieties make it a reliable and versatile intermediate. A thorough understanding of its synthesis, particularly through modern, efficient methods like photocatalysis, and its subsequent chemical transformations is essential for any researcher or organization involved in the synthesis of ketamine and related arylcyclohexylamine compounds. This knowledge underpins process optimization, impurity profiling, and the development of next-generation therapeutics built upon this important structural scaffold.

References

-

Wikipedia. (n.d.). Ketamine. Retrieved January 26, 2026, from [Link]

-

Corkery, J. M., et al. (2021). Recreational ketamine-related deaths notified to the National Programme on Substance Abuse Deaths, England, 1997–2019. Journal of Psychopharmacology. Available from [Link]

- Google Patents. (2020). US20200299224A1 - Ketamine flow synthesis.

-

PubChem. (n.d.). 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one;hydron;chloride. Retrieved January 26, 2026, from [Link]

Sources

- 1. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]

- 2. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 3. This compound | 91393-49-6 | Benchchem [benchchem.com]

- 4. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(2-Chlorophenyl)cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)cyclohexan-1-one is a synthetic organic compound featuring a cyclohexanone ring substituted at the second position with a 2-chlorophenyl group.[1][2] Its chemical structure, a six-membered carbon ring with a ketone functional group adjacent to a chlorinated benzene ring, makes it a molecule of significant interest in medicinal and organic chemistry.[1] This compound serves as a versatile building block and a key intermediate in the synthesis of various pharmacologically active molecules, including analogs of ketamine such as norketamine.[1][3] Understanding its physicochemical characteristics is paramount for its effective utilization in research and development, influencing everything from reaction conditions and purification strategies to formulation and pharmacokinetic profiling of its derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental insights and established analytical methodologies.

Chemical Structure and Identification

The structural integrity and identity of this compound are foundational to its application. The following diagram illustrates its molecular structure.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 91393-49-6[1][4] |

| Molecular Formula | C₁₂H₁₃ClO[1][4] |

| Molecular Weight | 208.69 g/mol [1] |

| InChI Key | UOEXWLLNMGAJDD-UHFFFAOYSA-N[4] |

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental settings. A summary of these properties is presented in Table 2.

Table 2: Core Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 60-62 °C | Benchchem |

| Boiling Point | 308.8 ± 42.0 °C (Predicted) | Benchchem |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited in water.[1] | Cymitquimica.com |

| pKa | Not experimentally determined. Estimated to be weakly acidic due to the α-hydrogen, but this is not the most significant acidic/basic site. | N/A |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclohexanone ring. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm), exhibiting complex splitting patterns due to coupling. The aliphatic protons on the cyclohexanone ring would resonate in the upfield region (δ 1.5-3.0 ppm), with their chemical shifts and multiplicities influenced by their proximity to the carbonyl group and the chlorophenyl substituent.

-

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbon (δ > 200 ppm), the aromatic carbons of the chlorophenyl ring (δ 120-140 ppm), and the aliphatic carbons of the cyclohexanone ring (δ 20-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic moieties, and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the cyclohexanone ring and loss of the chlorophenyl group, providing further structural information.

Experimental Protocols

The following section details standardized methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Principle: This method involves heating a small sample of the solid material in a capillary tube and observing the temperature range over which it melts.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting). This range is the melting point.

Boiling Point Determination (Distillation Method)

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Procedure:

-

Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Place a sample of the liquid in the distillation flask along with a few boiling chips.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb. This stable temperature is the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the saturation concentration of a substance in water at a given temperature by allowing the system to reach equilibrium.

Procedure:

-

Add an excess amount of the compound to a known volume of water in a flask.

-

Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

-

Analyze the concentration of the dissolved compound in the aqueous sample using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Caption: Workflow for the shake-flask aqueous solubility determination.

Synthesis

A common and efficient method for the synthesis of this compound is the palladium-catalyzed α-arylation of cyclohexanone.

Reaction Scheme:

Cyclohexanone + 1-bromo-2-chlorobenzene --(Pd catalyst, ligand, base)--> this compound

Detailed Protocol:

-

To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., a carbonate or phosphate base).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent (e.g., toluene or dioxane), followed by cyclohexanone and 1-bromo-2-chlorobenzene.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water or an acidic solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound. The information presented, from its fundamental properties and spectroscopic profile to its synthesis and safe handling, is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. A thorough understanding of these characteristics is essential for the successful design and execution of experiments, leading to the development of novel and impactful chemical entities.

References

-

PubChem. This compound. [Link]

-

ResearchGate. 1 Chemical structure of ketamine (rs)-2-(2-chlorophenyl)-2-methylamino- cyclohexan-1-one. [Link]

- Google Patents. US20200299224A1 - Ketamine flow synthesis.

-

PubChem. 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride. [Link]

-

PubChem. (+-)-Norketamine. [Link]

Sources

- 1. This compound | 91393-49-6 | Benchchem [benchchem.com]

- 2. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]

- 3. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 4. This compound | C12H13ClO | CID 4374110 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanistic Formation of 2-(2-Chlorophenyl)cyclohexan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)cyclohexan-1-one is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of the anesthetic and antidepressant drug, Ketamine, and its analogues.[1][2] The formation of its core structure, which involves the creation of a challenging carbon-carbon bond between an aromatic ring and a cycloalkane, is a subject of significant interest in synthetic organic chemistry. This guide provides an in-depth exploration of the primary mechanistic pathways for its synthesis, focusing on the underlying principles, experimental causality, and practical protocols. We will dissect modern catalytic strategies, such as Palladium-catalyzed α-arylation, and contrast them with classical organometallic and enamine-based approaches. The objective is to equip researchers with a robust understanding of the reaction dynamics, enabling informed decisions in synthetic design and process optimization.

Introduction: The Strategic Importance of an α-Aryl Ketone

The α-arylation of carbonyl compounds is a cornerstone transformation in organic synthesis, yielding structures that are prevalent in pharmaceuticals, natural products, and materials science.[3] this compound stands out within this class due to its direct lineage to arylcyclohexylamine drugs, including Ketamine and Phencyclidine (PCP).[4][2] The synthesis of this molecule requires the precise formation of a bond at the α-position of cyclohexanone with a sterically hindered and electronically distinct 2-chlorophenyl group.

Historically, this transformation has been approached through various means, each with its own set of mechanistic intricacies and practical limitations. Modern advancements, particularly in transition metal catalysis, have revolutionized this field, offering milder conditions and broader substrate scopes.[5] This guide will primarily focus on two dominant and mechanistically insightful pathways:

-

Palladium-Catalyzed α-Arylation: A powerful and versatile method that leverages a catalytic cycle to couple aryl halides with ketone enolates.

-

Stork Enamine Synthesis: A classic approach that utilizes an enamine as an enolate equivalent, offering a milder alternative to direct enolate alkylation.

We will also briefly discuss organometallic addition routes as a comparative methodology. Understanding these mechanisms is not merely academic; it is critical for controlling reaction outcomes, minimizing by-products, and developing scalable, efficient synthetic processes in a drug development context.

Mechanistic Pathway I: Palladium-Catalyzed α-Arylation

The most direct and contemporary method for synthesizing this compound is the Palladium-catalyzed cross-coupling reaction, often referred to as the Buchwald-Hartwig-Miura (BHM) α-arylation.[5] This approach addresses many challenges associated with traditional methods, such as the harsh conditions required for nucleophilic aromatic substitution or the limitations of organometallic additions.

The Catalytic Cycle: A Step-by-Step Elucidation

The efficacy of this reaction hinges on a finely tuned palladium catalytic cycle. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, and base are critical variables that dictate the reaction's success.

The generally accepted mechanism proceeds as follows:

-

Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 2-chloroiodobenzene or 2-chlorobromobenzene). This forms a Pd(II)-aryl complex. The reactivity of the halide is crucial, with iodides being more reactive than bromides or chlorides.

-

Enolate Formation: Concurrently, a base deprotonates cyclohexanone at the α-position to form a ketone enolate. The choice of base is critical; strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates prone to self-condensation, this step can be problematic.[5]

-

Transmetalation/Coordination: The ketone enolate coordinates to the Pd(II)-aryl complex, displacing a halide ligand.

-

Reductive Elimination: This is the key bond-forming step. The aryl group and the enolate's α-carbon are eliminated from the palladium center, forming the desired C-C bond of this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

Visualization: Pd-Catalyzed α-Arylation Cycle

Caption: Catalytic cycle for the Pd-catalyzed α-arylation of cyclohexanone.

Field Insights: Palladium/Enamine Cooperative Catalysis

A significant challenge in the BHM arylation of certain ketones is the potential for side reactions under strongly basic conditions, such as self-aldol condensation.[5] To circumvent this, a more sophisticated strategy involving palladium/enamine cooperative catalysis has been developed.[5]

In this system, a secondary amine (e.g., morpholine) is used instead of a strong base. The amine reacts reversibly with cyclohexanone to form a nucleophilic enamine in situ. This enamine is sufficiently nucleophilic to participate in the catalytic cycle, likely in the coordination step, but the overall basicity of the medium is much lower, thus suppressing side reactions. This approach provides high selectivity for mono-arylation and demonstrates exceptional functional group tolerance.[5]

Mechanistic Pathway II: The Stork Enamine Synthesis

Before the advent of widespread transition metal catalysis, the Stork enamine synthesis was a revolutionary method for the α-alkylation and acylation of ketones under milder, non-basic conditions.[6] While direct arylation via this method is less common without a catalyst, understanding its mechanism provides crucial context for the development of modern synthetic strategies.

The Three-Step Process

The synthesis is a sequential, three-part process: (1) Enamine Formation, (2) Alkylation/Arylation, and (3) Hydrolysis.[6]

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine, morpholine) under acidic catalysis, typically with removal of water, to form a nucleophilic enamine.[7] The lone pair of electrons on the nitrogen atom delocalizes into the double bond, making the α-carbon electron-rich and nucleophilic.[6]

-

Nucleophilic Attack (The SN2 Reaction): The enamine then acts as the nucleophile, attacking an electrophile. In the classic Stork reaction, this is typically an alkyl halide in an SN2 reaction.[6] For arylation, this step would require a highly activated aryl halide or, more practically, would be coupled with a transition metal catalyst as discussed previously. The attack forms a new C-C bond and results in an iminium salt intermediate.

-

Hydrolysis: The iminium salt is then hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the final α-arylated ketone product.[6][7]

Visualization: Stork Enamine Synthesis Workflow

Caption: Logical workflow of the Stork Enamine Synthesis.

Alternative Pathway: Organometallic Addition

Another classical approach involves the addition of an organometallic reagent to the cyclohexanone carbonyl. For instance, a Grignard reaction using 2-chlorophenyl magnesium bromide with cyclohexanone can be employed.[8][9] However, this reaction yields the tertiary alcohol, 1-(2-chlorophenyl)cyclohexan-1-ol. Converting this intermediate to the target ketone, this compound, is not straightforward and typically involves a dehydration to form 1-(2-chlorophenyl)cyclohexene, followed by oxidation.[9] This multi-step sequence is often lower yielding and less direct than the palladium-catalyzed α-arylation.

A related method involves the reaction of o-chlorophenyl lithium (generated from o-chlorobenzene and an alkyl lithium reagent) with cyclohexene oxide, which after oxidation can yield the desired product.[4] These methods highlight the versatility of organometallic reagents but are often superseded by the efficiency and directness of modern catalytic methods.

Comparative Analysis & Data Summary

The choice of synthetic route depends on factors such as available starting materials, required scale, functional group tolerance, and desired efficiency.

| Synthetic Pathway | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Pd-Catalyzed α-Arylation | Cyclohexanone, 2-Cl-Ph-X, Pd catalyst, Ligand, Base | 80-120 °C, Inert atm. | High yield, direct, excellent functional group tolerance, catalytic. | Cost of catalyst/ligands, sensitivity to air/moisture. |

| Stork Enamine Synthesis | Cyclohexanone, R₂NH, Ar-X, H₃O⁺ | Room temp to reflux | Mild conditions, avoids strong bases, classic & well-understood. | Multi-step, requires stoichiometric amine, hydrolysis step. |

| Organometallic Addition | Cyclohexanone, 2-Cl-Ph-MgBr or Li | Low temp (-78 °C to RT) | Utilizes readily available starting materials. | Indirect route, often multi-step, sensitive to moisture, poor atom economy. |

Experimental Protocols

The following protocol is a representative example for the synthesis via Palladium-catalyzed α-arylation, designed as a self-validating system.

Protocol: Synthesis of this compound via Pd-Catalyzed α-Arylation

Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and under a fume hood.

Reagents & Materials:

-

Cyclohexanone (1.0 equiv)

-

1-Bromo-2-chlorobenzene (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon) manifold

-

Standard glassware for workup and purification

Procedure:

-

Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.

-

Reagent Addition: To the flask, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

-

Solvent and Substrate Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene via syringe, followed by cyclohexanone (1.0 equiv) and 1-bromo-2-chlorobenzene (1.2 equiv).

-

Reaction: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Conclusion

The formation of this compound is a testament to the evolution of synthetic organic chemistry. While classical methods like the Stork enamine synthesis and organometallic additions laid the foundational understanding, modern Palladium-catalyzed α-arylation reactions have emerged as the premier strategy. These catalytic methods offer unparalleled efficiency, directness, and control, enabling the reliable production of this key intermediate for drug development and other applications. For the modern researcher, a deep, mechanistic understanding of these pathways is not just beneficial but essential for innovation and problem-solving in the synthesis of complex molecular architectures.

References

-

Chemistry Steps. (n.d.). Stork Enamine Synthesis. Chemistry Steps. Available from: [Link]

-

Adhikari, T., et al. (2021). Pharmacological role and different routes of synthesis of ketamine: a general anesthetic -a mini review. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. ResearchGate. Available from: [Link]

- Google Patents. (2020). US20200299224A1 - Ketamine flow synthesis. Google Patents.

-

Master Organic Chemistry. (2025). Enamines. Master Organic Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). 1 Chemical structure of ketamine (rs)-2-(2-chlorophenyl)-2-methylamino- cyclohexan-1-one. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Ketamine. Wikipedia. Available from: [Link]

-

ResearchGate. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan | Request PDF. ResearchGate. Available from: [Link]

-

PubMed. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. PubMed. Available from: [Link]

-

Organic Syntheses. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses. Available from: [Link]

-

ResearchGate. (n.d.). Catalytic asymmetric β-arylation of cyclohexanone. ResearchGate. Available from: [Link]

-

National Institutes of Health. (n.d.). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. NIH. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 91393-49-6 | Benchchem [benchchem.com]

discovery and history of 2-arylcyclohexanones

An In-depth Technical Guide to the Discovery and History of 2-Arylcyclohexanones for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and historical evolution of this important chemical motif. We will explore the foundational synthetic methodologies that first enabled its construction, trace the development of more advanced and stereoselective techniques, and examine its impact on the field of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemistry and legacy of 2-arylcyclohexanones.

The Emergence of a Privileged Scaffold

The 2-arylcyclohexanone core consists of a cyclohexanone ring substituted with an aryl group at the alpha-position to the carbonyl. This seemingly simple arrangement imparts a unique three-dimensional structure and electronic properties that have proven to be highly conducive to biological activity. The journey of this scaffold from a synthetic curiosity to a cornerstone of medicinal chemistry is a story of evolving chemical ingenuity.

The parent compound, cyclohexanone, was first discovered in 1888 by Edmund Drechsel.[1] However, the deliberate synthesis and exploration of its arylated derivatives came much later, driven by the burgeoning field of pharmaceutical chemistry in the 20th century.[2] Early medicinal chemists recognized that combining cyclic aliphatic structures with aromatic moieties could yield compounds with favorable pharmacokinetic properties, such as improved metabolic stability and the ability to interact with hydrophobic binding pockets in biological targets.[3][4] This realization set the stage for the development of synthetic methods to access these valuable structures.

Caption: General structure of a 2-arylcyclohexanone.

Foundational Synthetic Strategies: Building the Core

The initial challenges in synthesizing 2-arylcyclohexanones were twofold: constructing the six-membered ring and installing the aryl group at the desired position. Two classical name reactions became pillars of early synthetic efforts: the Robinson Annulation and the Stork Enamine Alkylation.

The Robinson Annulation: A Ring-Forming Powerhouse

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful method for forming a six-membered ring.[5] It sequentially combines a Michael addition with an intramolecular aldol condensation.[6][7][8] This reaction was pivotal in the synthesis of steroids and other polycyclic natural products, and its principles were readily adapted for creating substituted cyclohexenones, which could then be reduced to the desired cyclohexanones.[5]

The causality behind this one-pot reaction's success lies in the reactivity of the intermediates. The initial Michael addition of a ketone enolate to an α,β-unsaturated ketone generates a 1,5-diketone.[8][9] This intermediate is perfectly primed for a subsequent intramolecular aldol condensation, as the resulting enolate can readily attack the second carbonyl to form a stable six-membered ring.[7]

Caption: Generalized workflow of the Robinson Annulation.

Stork Enamine Alkylation: Precision α-Arylation

While the Robinson annulation is excellent for ring formation, the Stork enamine synthesis, developed by Gilbert Stork, offered a milder and more controlled method for the α-alkylation and α-acylation of ketones.[10][11] This was a significant improvement over direct alkylation with strong bases like LDA, which could lead to side reactions such as over-alkylation.[10]

The genius of the Stork enamine reaction is its transformation of the ketone's electrophilic carbonyl carbon into a nucleophilic α-carbon.[12] By reacting a ketone (like cyclohexanone) with a secondary amine, a nucleophilic enamine is formed.[13][14] This enamine can then undergo an SN2 reaction with a suitable electrophile, such as a benzyl halide, to introduce the aryl-containing moiety at the alpha position. A simple acidic workup then hydrolyzes the resulting iminium salt back to the ketone, yielding the desired 2-arylcyclohexanone.[10][13]

Caption: Workflow for the Stork Enamine Synthesis.

The Modern Era: Palladium Catalysis and Asymmetric Synthesis

The late 20th and early 21st centuries witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. These methods provided unprecedented efficiency and functional group tolerance for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: A Versatile Arylation Tool

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1981, has become one of the most powerful methods for creating C(sp²)–C(sp²) bonds.[15] This reaction typically couples an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[16] For the synthesis of 2-arylcyclohexanones, this involves reacting a 2-halocyclohexanone (or its enol ether/triflate equivalent) with an arylboronic acid.

The catalytic cycle is a self-validating system involving three key steps: oxidative addition, transmetalation, and reductive elimination.[16] The palladium(0) catalyst first inserts into the carbon-halide bond of the cyclohexanone derivative (oxidative addition). The aryl group is then transferred from the boronic acid to the palladium center (transmetalation). Finally, the newly formed 2-arylcyclohexanone is expelled, regenerating the palladium(0) catalyst (reductive elimination), which can then participate in another cycle.[16] This catalytic nature makes the reaction highly atom-economical.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The Quest for Chirality: Asymmetric Synthesis

As drug development became more sophisticated, the importance of stereochemistry came to the forefront. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause harmful side effects.[17] This drove the development of asymmetric methods to synthesize enantiomerically pure 2-arylcyclohexanones.

Strategies for asymmetric synthesis include:

-

Chiral Catalysts: Using chiral ligands on metal catalysts (e.g., in asymmetric hydrosilylation or hydrogenation) or employing chiral organocatalysts can influence the stereochemical outcome of the reaction.[18][19]

-

Enzymatic Reactions: Biocatalysis, using enzymes like ene-reductases, can achieve exceptionally high levels of enantioselectivity under mild conditions through the desymmetrization of prochiral substrates.[20][21]

Biological Significance and Therapeutic Applications

The 2-arylcyclohexanone scaffold is a recurring motif in compounds with a wide array of biological activities. This versatility stems from the scaffold's ability to present the aryl group in a specific orientation for optimal interaction with biological targets, while the cyclohexanone ring provides a rigid, lipophilic core.

| Biological Activity | Therapeutic Area | Mechanism of Action (Examples) |

| Anti-inflammatory | Inflammation, Autoimmune Diseases | Reduction of pro-inflammatory cytokines (TNF-α, IL-6), inhibition of leukocyte migration.[22] |

| Anticancer | Oncology | Cytotoxic effects against various cancer cell lines.[23] |

| Antimicrobial | Infectious Diseases | Activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[24] |

| Antiviral | Virology | Inhibition of viral replication. |

| Analgesic | Pain Management | Interaction with opioid or other pain-related receptors. |

Key Experimental Protocols

To provide a practical context, the following are generalized, step-by-step methodologies for two key synthetic transformations.

Protocol 1: Synthesis of a 2-Arylcyclohexenone via Robinson Annulation

This protocol is a foundational method for constructing the core ring structure.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting ketone (e.g., an aryl-substituted acetone) and an α,β-unsaturated ketone (e.g., methyl vinyl ketone).

-

Solvent and Catalyst: Dissolve the reactants in a suitable solvent, such as ethanol or methanol. Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial Michael addition is typically followed by the slower aldol condensation.

-

Workup: Once the reaction is complete, neutralize the base with a dilute acid (e.g., HCl). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography to yield the 2-arylcyclohexenone.

Protocol 2: Synthesis of a 2-Arylcyclohexanone via Suzuki-Miyaura Coupling

This protocol represents a modern approach to forming the crucial aryl-cyclohexanone bond.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halocyclohexanone derivative, the arylboronic acid (typically 1.1-1.5 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

-

Reagents and Solvent: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) and a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

-

Reaction: Heat the reaction mixture to the required temperature (typically 65-100 °C) with vigorous stirring.[25] Monitor the reaction's progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-arylcyclohexanone.

Conclusion and Future Outlook

The history of 2-arylcyclohexanones is a microcosm of the evolution of organic synthesis. From the classical, robust methods of Robinson and Stork to the elegant and efficient palladium-catalyzed reactions of the modern era, the journey to access this scaffold has been marked by continuous innovation. The development of asymmetric syntheses has further elevated its importance, allowing for the creation of stereochemically defined molecules essential for modern drug discovery.

Looking ahead, the field will likely focus on developing even more sustainable and atom-economical synthetic routes, potentially through C-H activation or novel biocatalytic pathways. The inherent biological relevance of the 2-arylcyclohexanone core ensures that it will remain a focal point of research, promising new discoveries in medicine and materials science for years to come.

References

-

Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. PubMed. Available at: [Link]

- Process for the preparation of optically active 2-arylcyclohexanols. Google Patents.

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC - NIH. Available at: [Link]

-

Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. Available at: [Link]

-

Stork Enamine Synthesis. Chemistry Steps. Available at: [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

-

Robinson annulation. Wikipedia. Available at: [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

-

Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. ResearchGate. Available at: [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

-

Robinson Annulation. Organic Chemistry Portal. Available at: [Link]

-

Cyclohexenone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ResearchGate. Available at: [Link]

-

Lecture Notes: Session 1 - History and Development of Medicinal Chemistry. SNS Courseware. Available at: [Link]

-

Synthesis and antimicrobial activity of cyclohexanone derivatives. Available at: [Link]

-

Robinson Annulation Reaction Mechanism. YouTube. Available at: [Link]

-

9.11: Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. Available at: [Link]

-

Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. PMC - NIH. Available at: [Link]

-

Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. ResearchGate. Available at: [Link]

-

Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. Available at: [Link]

-

Cyclohexanone. Wikipedia. Available at: [Link]

-

Early drug discovery and the rise of pharmaceutical chemistry. PubMed. Available at: [Link]

-

Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Available at: [Link]

-

History and Development of Medicinal Chemistry. YouTube. Available at: [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

-

Stork Enamine Synthesis. Organic Chemistry Tutor. Available at: [Link]

-

23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. Available at: [Link]

-

Stork Enamine Synthesis. NROChemistry. Available at: [Link] stork-enamine-synthesis/

-

ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. Universiti Tunku Abdul Rahman. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]

Sources

- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 2. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. Robinson Annulation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium [mdpi.com]

- 18. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]

- 19. Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. wisdomlib.org [wisdomlib.org]

- 25. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

stability and reactivity of 2-(2-Chlorophenyl)cyclohexan-1-one

An In-Depth Technical Guide to the Stability and Reactivity of 2-(2-Chlorophenyl)cyclohexan-1-one

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically significant molecules, most notably ketamine and its derivatives.[1][2] This guide provides a comprehensive analysis of the compound's stability and reactivity, drawing upon established chemical principles and documented synthetic methodologies. We will explore the molecule's structural characteristics, its behavior under various conditions, and the key transformations it undergoes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in synthetic chemistry and drug discovery, offering field-proven insights into the handling and strategic utilization of this versatile ketone.

Molecular Structure and Physicochemical Profile

This compound, with the molecular formula C₁₂H₁₃ClO, features a cyclohexanone ring substituted at the alpha-position with a 2-chlorophenyl group.[3] This substitution is the cornerstone of its chemical identity, influencing its stability, reactivity, and utility. The presence of a chiral center at the C2 position means the compound exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed.

The molecule's structure imparts a blend of aliphatic and aromatic characteristics. The cyclohexanone moiety provides reactive sites at the carbonyl carbon and the adjacent alpha-protons, while the 2-chlorophenyl group introduces the potential for aromatic substitution reactions and influences the overall steric and electronic environment.

Figure 1: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 91393-49-6 | [3] |

| Molecular Formula | C₁₂H₁₃ClO | [3] |

| Molecular Weight | 208.69 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Soluble in organic solvents (e.g., ethyl acetate, chloroform, ethanol, ether); limited solubility in water. |[1][3] |

Chemical Stability

This compound exhibits favorable chemical stability under standard laboratory conditions, a property typical of many alkyl-aryl ketones.[1] However, its stability is contingent on the absence of strong acids, bases, and potent oxidizing or reducing agents, which can initiate degradation or transformation.

-

Thermal Stability: The compound is reasonably stable at moderate temperatures, as evidenced by its use in reactions heated to 80-110°C.[1][4] At elevated temperatures, decomposition may occur, though specific pathways are not extensively documented in the literature.

-

pH Sensitivity: As a ketone, it is susceptible to acid- and base-catalyzed enolization. In strongly acidic or basic media, this can lead to side reactions such as aldol condensation or other rearrangements over extended periods. For practical purposes, storage in neutral, anhydrous conditions is recommended to maximize shelf life.

Chemical Reactivity: A Tale of Three Moieties

The reactivity of this compound can be systematically understood by examining the three primary reactive domains of the molecule: the carbonyl group, the alpha-carbon, and the aromatic ring.

Figure 2: Conceptual map of the primary reactive centers of the molecule.

Reactions at the Carbonyl Group

The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles.[3]

-

Nucleophilic Addition: It readily undergoes addition reactions with various nucleophiles.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-(2-chlorophenyl)cyclohexan-1-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is a key step in certain synthetic routes.[5]

Reactions at the Alpha-Carbon (C2)

The protons on the alpha-carbon are acidic and can be removed by a base to form an enolate intermediate. This enolate is a powerful nucleophile and central to the compound's utility.

-

Halogenation: In the presence of an acid or base catalyst, the alpha-position can be halogenated. This is a common strategy for introducing a leaving group to facilitate subsequent reactions.

-

Nitration: The alpha-position can be nitrated to yield 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one.[4] This nitro-derivative is a critical precursor in modern ketamine synthesis, as the nitro group can be subsequently reduced to an amine.[2][5]

-

Amination: The most significant reaction at this position is the introduction of an amino group, which leads directly to the synthesis of norketamine (the N-demethylated precursor to ketamine) and ultimately ketamine itself.[2]

Reactions of the 2-Chlorophenyl Ring

The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the two substituents—the chloro group and the alkyl (cyclohexanone) group—determine the position of substitution.[3]

-

Directing Effects: The chlorine atom is an ortho-, para-director but is deactivating. The alkyl group is also an ortho-, para-director and is activating.

-

Predicted Reactivity: These cooperative directing effects suggest that incoming electrophiles will preferentially attack the C4' (para to Cl) and C6' (ortho to Cl) positions, with steric hindrance from the bulky cyclohexanone ring likely disfavoring attack at the C6' position.[3]

Synthetic Pathways and Methodologies

Several effective methods for the synthesis of this compound have been developed, reflecting its importance as a synthetic building block.

Palladium-Catalyzed Alpha-Arylation

An efficient route involves the palladium-catalyzed alpha-arylation of cyclohexanone with a suitable aryl halide, such as 1-bromo-2-chlorobenzene.[4] This method, an adaptation of the Buchwald-Hartwig coupling, provides a direct means to form the crucial C-C bond between the two rings.[3]

Experimental Protocol: Pd-Catalyzed Synthesis [4]

-

To a reaction vessel under an inert atmosphere, add cesium carbonate (Cs₂CO₃), 0.5 mol% of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 1.2 mol% of Xantphos ligand.

-

Add toluene as the solvent, followed by cyclohexanone and 1-bromo-2-chlorobenzene.

-

Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Photocatalytic Alpha-Arylation

A modern, transition-metal-free approach utilizes visible-light photocatalysis to achieve the alpha-arylation of cyclohexanone with 2-iodochlorobenzene.[1]

Experimental Protocol: Photocatalytic Synthesis [1]

-

Inside a nitrogen-filled glovebox, combine cyclohexanone (catalytic amount), 2-iodochlorobenzene (1.0 equiv), additional cyclohexanone (5.0 equiv), pyrrolidine (5.0 equiv), and dry acetonitrile in an oven-dried Schlenk flask.

-

Remove the flask from the glovebox and place it in a water bath approximately 5 cm from a 518 nm green LED lamp.

-

Irradiate the mixture at room temperature for 48 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the crude mixture with 1.0 N HCl and extract three times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography (5–10% diethyl ether in hexanes) to obtain the final product.

Application in Ketamine Synthesis

The primary and most critical application of this compound and its immediate derivatives is in the synthesis of ketamine, a widely used anesthetic and a breakthrough treatment for depression.[6][7] The core of the synthesis involves transforming the alpha-position of the cyclohexanone ring to incorporate a methylamino group.

A contemporary and illustrative pathway proceeds through the alpha-nitro derivative.[2][5]

Sources

- 1. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]

- 2. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 91393-49-6 | Benchchem [benchchem.com]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 6. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one via Copper-Catalyzed Grignard Reaction

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one, a key precursor in the development of pharmacologically active molecules such as ketamine.[1][2][3][4] The described methodology employs a copper(I)-catalyzed 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ketone. This approach is strategically chosen for its high regioselectivity, offering a robust and efficient route to the target α-aryl ketone. We will delve into the mechanistic underpinnings that favor conjugate addition over direct carbonyl attack, provide a comprehensive, step-by-step experimental workflow, and outline essential validation and safety protocols to ensure reproducibility and reliability in a research setting.

Scientific Rationale & Mechanistic Insight

The synthesis of α-substituted cyclohexanones is a fundamental challenge in organic chemistry. When employing powerful nucleophiles like Grignard reagents with α,β-unsaturated ketones (enones), a competition arises between two primary reaction pathways: direct (1,2) addition to the carbonyl carbon and conjugate (1,4) addition to the β-carbon.[5]

-

1,2-Addition (Direct): The highly polarized carbon-magnesium bond of a Grignard reagent renders the carbon atom a "hard" nucleophile. This hard nucleophile preferentially attacks the electrophilically "hard" carbonyl carbon, leading to a tertiary alcohol after workup.[6][7]

-

1,4-Addition (Conjugate): To achieve the desired 2-substituted cyclohexanone, the nucleophile must selectively attack the "soft" electrophilic β-carbon of the enone system.[8]

The pivotal element in this protocol is the in situ transmetalation of the Grignard reagent with a copper(I) salt, such as copper(I) iodide (CuI). This reaction forms a lithium diorganocuprate-like species, which acts as a "soft" nucleophile.[7] This soft organocuprate reagent then selectively attacks the soft β-carbon, leading to the formation of a magnesium enolate intermediate. A subsequent aqueous workup protonates this enolate to yield the final this compound product.

The diagram below illustrates the critical decision point in the reaction pathway and the role of the copper catalyst in directing the reaction towards the desired 1,4-addition product.

Caption: Role of Copper(I) in Directing Regioselectivity.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints and characterization steps to ensure the successful synthesis and purity of the final product.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Equiv. | Notes |

| Magnesium Turnings | 24.31 | 1.46 g | 60.0 mmol | 1.2 | Activate before use. |

| 1-Bromo-2-chlorobenzene | 191.45 | 9.57 g (6.3 mL) | 50.0 mmol | 1.0 | Ensure it is anhydrous. |

| Iodine | 253.81 | 1 crystal | - | catalytic | For initiation. |

| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - | - | Must be dry. |

| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 5.0 mmol | 0.1 | Purify if necessary. |

| 2-Cyclohexen-1-one | 96.13 | 4.33 g (4.5 mL) | 45.0 mmol | 0.9 | Distill before use. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~100 mL | - | - | Must be dry. |

| Saturated aq. NH₄Cl | - | ~100 mL | - | - | For quenching. |

Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

Part A: Preparation of 2-Chlorophenylmagnesium Bromide

-

Glassware Preparation: All glassware must be rigorously dried in an oven overnight at >120°C and assembled hot under a stream of dry nitrogen or argon gas. This prevents atmospheric moisture from quenching the highly basic Grignard reagent.[9][10]

-

Initiation: Place the magnesium turnings (1.46 g) and a single small crystal of iodine in a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. The iodine helps to activate the magnesium surface by chemically cleaning it.[11]

-

Reagent Addition: Dissolve 1-bromo-2-chlorobenzene (9.57 g) in anhydrous diethyl ether (~50 mL) and add it to the dropping funnel. Add a small portion (~5 mL) of this solution to the magnesium.

-

Reaction Execution: The reaction is initiated when the purple iodine color fades and bubbling or a gentle exotherm is observed. If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary.[11] Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the gray, cloudy mixture under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

Part B: Copper-Catalyzed Conjugate Addition

-

Catalyst Suspension: In a separate, dry, three-necked flask under a nitrogen atmosphere, suspend copper(I) iodide (0.95 g) in anhydrous THF (~50 mL). Cool this suspension to -20°C using a dry ice/acetone bath.

-

Organocuprate Formation: Slowly transfer the prepared Grignard solution from Part A into the cold CuI suspension via a cannula. A color change (often to a darker, yellowish, or brownish solution) indicates the formation of the organocuprate species. Maintain the temperature below -15°C during this addition.

-

Enone Addition: Dissolve 2-cyclohexen-1-one (4.33 g) in anhydrous THF (~20 mL) and add it dropwise to the cold organocuprate solution, ensuring the internal temperature does not rise above -15°C.

-

Reaction Progression: After the addition is complete, stir the reaction at -20°C for one hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates consumption of the starting enone.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution (~100 mL). Using NH₄Cl provides a mild acidic proton source to protonate the enolate without causing side reactions that can occur with strong mineral acids.[9][12]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[13]

Trustworthiness & Validation

In-Process Controls & Troubleshooting

-

Grignard Initiation Failure: The most common failure point is the initiation of the Grignard reagent. Ensure all glassware and reagents are scrupulously dry. Activation by crushing the magnesium is a reliable physical method to expose a fresh reactive surface.[11]

-

Side Reactions: A primary side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl bromide.[9] This is favored by higher temperatures, so maintaining a gentle reflux is key. This non-polar impurity is typically removed during column chromatography.

-

Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the 2-cyclohexen-1-one starting material.

Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

-

Appearance: Colorless to pale yellow liquid or low-melting solid.[14]

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should be consistent with the structure of this compound.[14]

-

Mass Spectrometry (MS): To confirm the molecular weight (208.69 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[14]

Safety Precautions

-

Grignard Reagents: Grignard reagents are highly reactive, basic, and can be pyrophoric upon contact with air, especially if the solvent evaporates. They react violently with water and other protic sources.[10] All operations must be conducted under an inert atmosphere (N₂ or Ar) with anhydrous solvents.

-

Solvents: Diethyl ether and THF are extremely flammable and volatile. All operations should be performed in a certified chemical fume hood, away from ignition sources.

-

Reagents: 1-Bromo-2-chlorobenzene is a skin and eye irritant. Copper(I) iodide is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

References

-

University of Wisconsin-Madison. (n.d.). Grignard Reaction. Chemistry 344. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

- Google Patents. (2020). US20200299224A1 - Ketamine flow synthesis.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

-

Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]

- Google Patents. (2019).

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. [Link]

-

ResearchGate. (2023). Enantioselective Syntheses of ( S )-Ketamine and ( S )-Norketamine. [Link]

-

ResearchGate. (2015). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

-

Columbia University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

-

Indian Academy of Sciences. (2015). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

-

The Organic Chemistry Tutor. (2019). Grignard Reagent and α,β-Unsaturated carbonyl compound. YouTube. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). 1 Chemical structure of ketamine (rs)-2-(2-chlorophenyl)-2-methylamino- cyclohexan-1-one. [Link]

-

LibreTexts Chemistry. (2023). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link]

Sources

- 1. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]

- 2. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 3. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. cerritos.edu [cerritos.edu]

- 13. ias.ac.in [ias.ac.in]

- 14. This compound | 91393-49-6 | Benchchem [benchchem.com]

Application Notes & Protocols: A Senior Application Scientist's Guide to Palladium-Catalyzed α-Arylation of Cyclohexanone

<_

Abstract

The palladium-catalyzed α-arylation of ketones represents a cornerstone of modern carbon-carbon bond formation, enabling the synthesis of molecular architectures critical to pharmaceutical and materials science.[1][2][3] This guide provides an in-depth exploration of the α-arylation of cyclohexanone, a representative cyclic ketone. We will dissect the underlying catalytic cycle, explore the critical roles of ligands and reaction parameters, and present a detailed, field-proven protocol. This document is intended for researchers, scientists, and drug development professionals seeking to implement this powerful transformation with a high degree of success and reproducibility.

Introduction: The Strategic Importance of α-Aryl Ketones